Cas no 1203018-58-9 (N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-inden-5-yl)oxyacetamide)

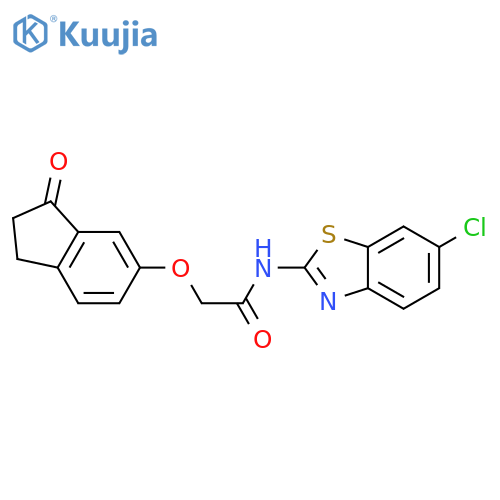

1203018-58-9 structure

商品名:N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-inden-5-yl)oxyacetamide

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-inden-5-yl)oxyacetamide 化学的及び物理的性質

名前と識別子

-

- N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-inden-5-yl)oxyacetamide

- N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide

- N-(6-chlorobenzo[d]thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

- AKOS024516703

- 1203018-58-9

- VU0649831-1

- F5658-0007

- N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide

-

- インチ: 1S/C18H13ClN2O3S/c19-11-3-5-14-16(7-11)25-18(20-14)21-17(23)9-24-12-4-1-10-2-6-15(22)13(10)8-12/h1,3-5,7-8H,2,6,9H2,(H,20,21,23)

- InChIKey: NLRPZSYRISSPJW-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2=CC=C(Cl)C=C2S1)(=O)COC1C=CC2=C(C=1)C(=O)CC2

計算された属性

- せいみつぶんしりょう: 372.0335411g/mol

- どういたいしつりょう: 372.0335411g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 535

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 96.5Ų

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-inden-5-yl)oxyacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5658-0007-1mg |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |

1203018-58-9 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5658-0007-3mg |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |

1203018-58-9 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5658-0007-15mg |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |

1203018-58-9 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5658-0007-20mg |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |

1203018-58-9 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5658-0007-40mg |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |

1203018-58-9 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5658-0007-75mg |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |

1203018-58-9 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5658-0007-20μmol |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |

1203018-58-9 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5658-0007-4mg |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |

1203018-58-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5658-0007-10mg |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |

1203018-58-9 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5658-0007-50mg |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |

1203018-58-9 | 50mg |

$160.0 | 2023-09-09 |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-inden-5-yl)oxyacetamide 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

1203018-58-9 (N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-inden-5-yl)oxyacetamide) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬